Iodocyclobutane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
iodocyclobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7I/c5-4-2-1-3-4/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXVOSTCYXXRQEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60513424 | |
| Record name | Iodocyclobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60513424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38557-29-8 | |
| Record name | Iodocyclobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60513424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | iodocyclobutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Iodocyclobutane and Its Derivatives
Strategies for Carbon-Iodine Bond Formation within the Cyclobutane (B1203170) Ring
These approaches focus on functionalizing a pre-formed cyclobutane ring.
Direct Iodination Approaches
Direct iodination involves the substitution of a hydrogen atom on the cyclobutane ring with an iodine atom. This can be challenging due to the relative inertness of C-H bonds. However, specific reagents and conditions can facilitate this transformation. One reported method involves the reaction of cyclobutane with iodine in the presence of a magnesium salt. biosynth.com
Another approach to direct iodination utilizes iodine and silver triflate (AgOTf). This system is effective for the iodination of various aromatic compounds and could potentially be adapted for activated cyclobutane substrates. researchgate.net The reaction is believed to proceed through the formation of a more electrophilic iodine species, facilitated by the silver salt. researchgate.net
Furthermore, methods for the direct iodination of aromatic compounds using N-chlorosuccinimide (NCS) and sodium iodide have been developed. mdpi.com These conditions are often mild and can be applied to a range of substrates. While direct application to cyclobutane is not explicitly detailed, the principle of generating an electrophilic iodine species in situ is a relevant strategy.
A summary of reagents for direct iodination is presented in the table below.
| Reagent System | Substrate Type | Notes |
| I₂ / Magnesium Salt | Cyclobutane | Forms iodocyclobutane. biosynth.com |
| I₂ / AgOTf | Aromatic Compounds | Potentially adaptable for activated cyclobutanes. researchgate.net |
| NCS / NaI | Aromatic Compounds | Mild conditions, generates electrophilic iodine. mdpi.com |
Halogen Exchange Reactions
Halogen exchange, often referred to as the Finkelstein reaction, is a common and effective method for synthesizing iodoalkanes from other haloalkanes. In the context of this compound, this typically involves the reaction of bromocyclobutane (B1266235) or chlorocyclobutane (B72530) with an iodide salt, such as sodium iodide, in a suitable solvent like acetone. smolecule.com The equilibrium of this reaction is driven by the precipitation of the less soluble sodium bromide or sodium chloride in acetone.
This method is widely applicable and can be used for the synthesis of various this compound derivatives. For example, ethyl 3-iodocyclobutane-1-carboxylate can be prepared from ethyl 3-bromocyclobutane-1-carboxylate via halogen exchange with sodium iodide in acetone. smolecule.com
The table below summarizes typical conditions for halogen exchange reactions.
| Starting Material | Reagent | Solvent | Product |
| Bromocyclobutane | Sodium Iodide | Acetone | This compound |
| Chlorocyclobutane | Sodium Iodide | Acetone | This compound |
| Ethyl 3-bromocyclobutane-1-carboxylate | Sodium Iodide | Acetone | Ethyl 3-iodocyclobutane-1-carboxylate smolecule.com |
Cyclobutane Ring Construction with Integrated Iodination
In these strategies, the four-membered ring is formed in a process that simultaneously incorporates the iodine atom.
[2+2] Cycloaddition Reactions
[2+2] cycloaddition reactions are powerful for constructing four-membered rings by combining two unsaturated molecules, such as two alkenes. fiveable.menumberanalytics.com These reactions can be initiated thermally or photochemically. fiveable.meresearchgate.net
Intermolecular [2+2] cycloadditions involve the reaction of two separate molecules to form a cyclobutane ring. To synthesize an this compound derivative via this method, at least one of the alkene partners must contain an iodine atom. For instance, the cycloaddition of an iodoalkene with another alkene can yield an iodinated cyclobutane. researchgate.nettdx.cat
The regioselectivity and stereoselectivity of these reactions are crucial considerations and can be influenced by the electronic properties of the substituents on the alkenes and the reaction conditions. oup.com For example, gold(I)-catalyzed intermolecular [2+2] cycloadditions of alkynes with alkenes have been developed, which could potentially be adapted for iodoalkene substrates. organic-chemistry.orgnih.gov Rhodium-catalyzed systems have also been employed for the cycloaddition of terminal alkynes with electron-deficient alkenes, offering high regioselectivity. organic-chemistry.org
The table below provides examples of intermolecular [2+2] cycloaddition reactions.
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |
| Iodoalkene | Alkene | Thermal/Photochemical | This compound derivative |
| Styrene derivative | Styrene derivative | TXT catalyst / Light | Halogenated cyclobutane oup.com |
| Terminal Alkyne | Alkene | Au(I) complex | Cyclobutene organic-chemistry.org |
| Terminal Alkyne | Electron-deficient alkene | Rhodium/phosphine | Cyclobutene organic-chemistry.org |
Intramolecular [2+2] cycloadditions occur when a single molecule containing two alkene moieties reacts to form a bicyclic system containing a cyclobutane ring. unipv.itbeilstein-journals.org If one of the alkene units bears an iodine atom, the resulting product will be an iodinated bicyclic compound.
These reactions are particularly useful for the synthesis of complex, strained ring systems. pku.edu.cnrsc.org The feasibility and outcome of the reaction are dependent on the length and nature of the tether connecting the two alkene groups. pku.edu.cn For example, light-induced carbocyclization of iodoalkenes can lead to the formation of cyclobutane rings. unipv.it DFT studies have been used to understand the mechanism and regioselectivity of intramolecular [2+2] cycloadditions of ene-ketenes, which can yield either fused or bridged ring systems. pku.edu.cn
The following table outlines examples of intramolecular [2+2] cycloaddition reactions.
| Substrate Type | Conditions | Product Type |
| Diene with iodoalkene moiety | Light | Iodinated bicyclic compound unipv.it |
| Alkenylboronic esters | Photosensitizer | Bicyclic cyclobutylboronic esters beilstein-journals.org |
| Ene-ketenes | Thermal | Fused or bridged cyclobutanones pku.edu.cn |
| Allene-ACPs | Thermal | Bicyclo[4.2.0] nitrogen heterocycles rsc.org |
Intermolecular Cycloadditions
Ring Contraction Methodologies
Ring contraction provides a unique pathway to synthesize four-membered carbocycles from five-membered heterocyclic precursors.
A novel and highly stereoselective method for synthesizing multisubstituted cyclobutane derivatives involves the ring contraction of readily available pyrrolidines through iodonitrene chemistry. nih.gov This approach is notable for its ability to create complex cyclobutanes with multiple, contiguous stereocenters. nih.gov The reaction is mediated by a nitrogen extrusion process and proceeds through a radical pathway. nih.gov
The proposed mechanism begins with the in-situ generation of an iodonitrene species, which reacts with the pyrrolidine (B122466) substrate in an electrophilic amination step to form a reactive 1,1-diazene intermediate. nih.govntu.ac.uk This intermediate undergoes nitrogen extrusion to generate a 1,4-biradical species. nih.govntu.ac.uk The subsequent rapid intramolecular cyclization via C–C bond formation yields the final cyclobutane product. nih.govntu.ac.uk The stereospecificity of this synthesis is attributed to the rapid C–C bond formation from the 1,4-biradical. ntu.ac.uk This method has been successfully applied to the formal synthesis of the cytotoxic natural product piperarborenine B. nih.gov
Table 1: Ring Contraction of Pyrrolidine Derivatives
| Pyrrolidine Precursor | Reaction Conditions | Cyclobutane Product | Yield |
| Substituted Pyrrolidine (4) | Iodonitrene Chemistry | Substituted Cyclobutane | Not specified |
| Pyrrolidine from olefin 58 and imine 59 | Nitrogen extrusion/ring contraction | Cyclobutane 61 | 30% ntu.ac.uk |
Radical Cyclization Pathways
Radical cyclization represents another significant strategy for the formation of the this compound ring system. These pathways often involve the use of radical initiators to induce cyclization from appropriate acyclic precursors. smolecule.com The synthesis of cyclobutanes via a radical pathway is also observed in the ring contraction of pyrrolidines, which proceeds through a 1,4-biradical intermediate that rapidly cyclizes. nih.gov
In a related context, studies on the photolysis of (iodomethyl)cyclopropane (B1302965) were conducted to generate the cyclopropylcarbinyl radical. researchgate.net While the primary outcome was the ring-opened 3-buten-1-yl radical, the potential for rearrangement to form this compound under certain conditions is a mechanistic consideration in such radical processes. researchgate.net
Precursor-Based Synthetic Routes
The use of hypervalent iodine compounds, particularly iodonium (B1229267) ylides, as stable precursors has opened new avenues for constructing cyclobutane rings. sioc-journal.cn These reagents serve as versatile building blocks in various cycloaddition reactions. sioc-journal.cn
Iodonium ylides can participate in cycloaddition reactions to generate cyclobutane intermediates. A proposed concerted cycloaddition pathway is one mechanism for the formation of an this compound intermediate, which can subsequently undergo reductive elimination of iodobenzene (B50100) to furnish cyclopropane (B1198618) products. beilstein-journals.orgresearchgate.net A key example involves the reaction between aryne species and iodonium ylides, which proceeds via a [2+2] cycloaddition to form a four-membered this compound intermediate. chemrxiv.orgchemrxiv.orgchemrxiv.orgresearchgate.net This intermediate is a crucial nexus point for subsequent transformations. chemrxiv.orgchemrxiv.orgchemrxiv.org
The reactivity of iodonium ylides can be enhanced and controlled using photo- and electrochemical methods. Irradiating electron-donor-acceptor (EDA) complexes formed between alkenes and iodonium ylides with blue LED light is believed to induce intramolecular this compound formation. beilstein-journals.org This process can proceed either through 1,2-diradicals on the ylide or via a direct cycloaddition between the ylide and the alkene. beilstein-journals.org Visible light, specifically blue light, provides the necessary energy to activate the iodonium ylide to an excited state, facilitating its reaction with an alkene. uwaterloo.ca
Electrochemical strategies offer a metal- and catalyst-free approach to cycloadditions. icm.edu.plresearchgate.net Anodic oxidation of olefins generates electrophilic alkene radical cations, which can then react with suitable partners in [2+2] cycloaddition reactions to produce cyclobutanes. researchgate.net This electrochemical approach is advantageous due to its mild conditions, scalability, and use of inexpensive graphite (B72142) electrodes. icm.edu.pl
A significant application of this compound intermediates is found in tandem diarylation processes for constructing all-carbon quaternary centers. chemrxiv.orgchemrxiv.org This methodology begins with a [2+2] cycloaddition between an aryne species (often generated from an ortho-silyl aryltriflate) and an iodonium ylide. chemrxiv.orgchemrxiv.org The reaction, conducted under mild conditions, forms a 4-membered this compound intermediate. chemrxiv.orgchemrxiv.orgchemrxiv.orgresearchgate.net This intermediate is not isolated but subsequently undergoes a 1,2-aryl migration from the iodine atom to the carbon, ultimately yielding unsymmetrical α-diarylated malonic esters. chemrxiv.orgchemrxiv.org This tandem process is notable for forming two C-C bonds and one C-I bond in a single, efficient operation. chemrxiv.orgchemrxiv.org
Table 2: Tandem Diarylation via this compound Intermediate
| Aryne Precursor | Iodonium Ylide | Key Intermediate | Final Product |
| ortho-silyl aryltriflate | Malonate-based iodonium ylide | 4-membered this compound chemrxiv.orgchemrxiv.org | Unsymmetrical α-diarylated malonic ester chemrxiv.orgchemrxiv.org |
Photo- and Electrochemical Strategies
From Alkene-Perfluoroalkyl Iodide Adducts
The synthesis of this compound derivatives from alkene-perfluoroalkyl iodide adducts is predicated on a two-step sequence: the initial formation of a radical adduct followed by an intramolecular cyclization. The free-radical addition of perfluoroalkyl iodides (RFI) to carbon-carbon double bonds is a well-established process that yields a perfluoroalkyl-substituted iodoalkane. This reaction is typically initiated by thermal or photochemical means, or through the use of a radical initiator.
The mechanism commences with the generation of a perfluoroalkyl radical (RF•), which then adds to the alkene to form a new carbon-centered radical. This radical intermediate is subsequently trapped by the iodine atom from another molecule of RFI, propagating the radical chain and forming the 1,2-adduct.
While direct cyclization of a simple alkene-perfluoroalkyl iodide adduct to an this compound is not extensively documented, the principle can be applied to substrates where the initial adduct is poised for an intramolecular cyclization. For instance, a related radical cyclization has been observed in the reaction of 3,7-dimethylenebicyclo[3.3.1]nonane with perfluoroalkyl iodides in the presence of copper. In this case, the perfluoroalkyl radical adds to one of the double bonds, and the resulting radical intermediate undergoes an intramolecular cyclization onto the second double bond to form a noradamantane structure.
A hypothetical pathway to an this compound derivative using this logic would involve the addition of a perfluoroalkyl radical to a 1,5-diene. The resulting radical could then undergo a 4-exo-trig cyclization to form a cyclobutylmethyl radical, which would then be trapped by an iodine atom source to yield the this compound derivative.
Photocatalytic methods have also been employed to generate perfluoroiodomethane-alkene adducts. rsc.org These adducts are then typically used in subsequent reactions, such as the synthesis of aziridines. rsc.org The formation of these adducts underscores the feasibility of the initial step required for a potential cyclization to this compound.
Table 1: Examples of Radical Reactions Involving Perfluoroalkyl Iodides and Alkenes
| Reactants | Initiator/Catalyst | Product Type | Reference |
| Alkene, Perfluoroalkyl iodide | Radical initiator | Perfluoroalkyl-substituted iodoalkane | |
| 3,7-Dimethylenebicyclo[3.3.1]nonane, Perfluoroalkyl iodide | Copper | Perfluoroalkyl-substituted noradamantane | |
| Alkene, Perfluoroalkyl iodide | Photocatalyst | Perfluoroiodomethane-alkene adduct | rsc.org |
Stereoselective Synthesis of this compound Derivatives
The stereocontrolled synthesis of this compound derivatives is of significant interest due to the prevalence of stereochemically rich cyclobutane cores in bioactive molecules. nih.gov Two notable methods for the stereoselective synthesis of cyclobutanes, which in one case involves a distinct this compound intermediate, are discussed below.
One innovative approach involves a tandem diarylation process that proceeds through a [2+2] cycloaddition between an aryne and an iodonium ylide to form a 4-membered this compound intermediate. chemrxiv.orgchemrxiv.org This intermediate then undergoes a 1,2-aryl migration from the iodine atom to the adjacent carbon, ultimately yielding α-diarylated malonic esters. chemrxiv.org This reaction is significant for its ability to construct all-carbon quaternary centers under mild conditions. chemrxiv.org The process forms two new carbon-carbon bonds and one carbon-iodine bond in a single operation. chemrxiv.org
The reaction is initiated by the generation of an aryne from an ortho-silyl aryltriflate precursor. The subsequent [2+2] cycloaddition with a dimethyl malonic ester-derived iodonium ylide furnishes the transient this compound. chemrxiv.org The inherent strain and the excellent leaving group ability of the hypervalent iodine moiety facilitate the subsequent rearrangement. chemrxiv.org
Table 2: Tandem Diarylation via an this compound Intermediate
| Aryne Precursor | Iodonium Ylide | Base | Solvent | Product Yield | Reference |
| 2-(trimethylsilyl)phenyl-trifluoromethanesulfonate | Dimethyl malonic ester derived iodonium ylide | CsF | Acetone | 28% | chemrxiv.org |
A second powerful method for the stereoselective synthesis of cyclobutane derivatives is the ring contraction of readily available pyrrolidines using iodonitrene chemistry. nih.govntu.ac.uk This process is mediated by nitrogen extrusion and proceeds via a radical pathway, allowing for the stereospecific synthesis of highly substituted cyclobutanes. nih.govntu.ac.uk The stereochemical information from the starting pyrrolidine is effectively transferred to the cyclobutane product. ntu.ac.uk
The proposed mechanism involves the in-situ generation of an iodonitrene species, which reacts with the pyrrolidine in an electrophilic amination step to form a 1,1-diazene intermediate. nih.gov This reactive intermediate then extrudes nitrogen to generate a 1,4-biradical. nih.gov Rapid intramolecular C-C bond formation via cyclization of this biradical leads to the stereospecific formation of the cyclobutane product. nih.gov For example, the ring contraction of cis-substituted pyrrolidine-2,5-dicarboxylate leads to the stereoselective formation of the corresponding cis-cyclobutane derivative. ntu.ac.uk
Table 3: Stereoselective Ring Contraction of Pyrrolidines
| Starting Material | Reagents | Product | Yield | Reference |
| cis-Pyrrolidine-2,5-dicarboxylate (cis-45) | Iodonitrene (in situ) | cis-Cyclobutane (cis-46) | 39% | ntu.ac.uk |
Reaction Mechanisms and Reactivity Profiles of Iodocyclobutane
Intermediacy of Iodocyclobutane in Complex Reaction Cascades
The involvement of this compound as an intermediate is crucial in understanding the mechanisms of several cascade reactions, particularly in the synthesis of cyclopropane (B1198618) derivatives and in C–H insertion processes. These reactions often proceed through pathways that are not readily accessible by other means, highlighting the unique reactivity imparted by the this compound moiety.
This compound intermediates are frequently proposed in cyclopropanation reactions that originate from iodonium (B1229267) ylides. beilstein-journals.orgresearchgate.net These hypervalent iodine compounds act as precursors that, upon reaction with alkenes, can generate a four-membered ring intermediate which subsequently collapses to the final cyclopropane product through the elimination of iodobenzene (B50100). beilstein-journals.orgresearchgate.netbeilstein-journals.org
In certain metal-free cyclopropanation reactions of iodonium ylides, a concerted cycloaddition pathway is the proposed mechanism. beilstein-journals.orgresearchgate.net This pathway involves the direct cycloaddition between the ylide and an alkene to form a transient this compound intermediate. beilstein-journals.org Subsequent reductive elimination of iodobenzene from this intermediate yields the final cyclopropane product. beilstein-journals.orgresearchgate.net This mechanism is often favored over ionic or radical pathways when reaction rates are insensitive to solvent polarity and no radical species are detected by electron spin resonance (ESR) spectroscopy. beilstein-journals.org The reaction is considered a type of cheletropic reaction where the addition occurs in a syn manner, preserving the stereochemistry of the alkene in the final product. wikipedia.org
A notable example involves the intramolecular cyclopropanation of an iodonium ylide, where a concerted cycloaddition forms the this compound, which then eliminates iodobenzene to furnish the cyclopropanated product. beilstein-journals.orgresearchgate.net
Table 1: Proposed Concerted Cycloaddition in Intramolecular Cyclopropanation
| Reactant | Intermediate | Product | Catalyst/Conditions | Source |
|---|
Radical-based mechanisms involving this compound intermediates have also been proposed, particularly in reactions initiated by light. beilstein-journals.orgbeilstein-journals.org For instance, under blue LED irradiation, an iodonium ylide can form a halogen-bonded complex with an alkene. beilstein-journals.org Excitation of this complex is thought to generate a 1,2-diradical species. beilstein-journals.orgbeilstein-journals.org This diradical can then undergo radical coupling to form an this compound intermediate. beilstein-journals.orgbeilstein-journals.org The final step is the reductive elimination of iodobenzene to yield the cyclopropane. beilstein-journals.org This pathway can explain the convergence of alkene stereoisomers to a single product, as bond rotation can occur in the acyclic diradical intermediate before the ring-closing coupling step. beilstein-journals.org
Table 2: Photocatalyzed Cyclopropanation via Radical Coupling
| Reactants | Proposed Intermediate | Product | Conditions | Key Feature | Source |
|---|---|---|---|---|---|
| Iodonium Ylide + Alkene | This compound (via diradical coupling) | Cyclopropane | Blue LED irradiation | Initial formation of a halogen-bonded complex | beilstein-journals.orgbeilstein-journals.org |
Ionic pathways involving zwitterionic intermediates that lead to the formation of an this compound-like structure have been considered. In one proposed carbene-free mechanism, a nucleophilic olefin attacks the electrophilic iodine atom of an iodonium ylide. beilstein-journals.org This attack forms a zwitterionic species, which then cyclizes to produce a four-membered iodocycle. beilstein-journals.orgbeilstein-journals.org This iodocycle, structurally analogous to an this compound, subsequently undergoes reductive elimination of iodobenzene to afford the cyclopropane product. beilstein-journals.orgbeilstein-journals.org Another reaction involves the [2+2] cycloaddition between an aryne and an iodonium ylide, which is proposed to form a four-membered this compound intermediate that can be described as zwitterionic. chemrxiv.org
A common, conclusive step in many of these cyclopropanation cascades is the reductive elimination of iodobenzene from the this compound intermediate. beilstein-journals.orgresearchgate.netbeilstein-journals.org This step is mechanistically crucial as it drives the reaction forward by forming a stable aromatic byproduct and the strained cyclopropane ring. Whether the this compound is formed via a concerted, radical, or ionic pathway, its collapse via reductive elimination is what ultimately delivers the final product. beilstein-journals.orgbeilstein-journals.org This elimination is a key feature of the reactivity of hypervalent iodine compounds in these transformations. beilstein-journals.org
The logic of C–H functionalization offers a powerful strategy for molecular synthesis by converting typically inert C–H bonds into new functional groups. nih.govnih.govsigmaaldrich.com this compound or related intermediates can be involved in such reactions, particularly when rhodium-bound carbenes are used. nih.gov While direct C–H insertion of an this compound itself is not a commonly cited primary reaction, the principles of C–H functionalization can be applied to cyclobutane (B1203170) rings. For instance, rhodium-catalyzed reactions of donor/acceptor carbenes can functionalize cyclobutanes with high selectivity. nih.gov These reactions proceed by generating a rhodium carbene, which then inserts into a C–H bond. nih.gov
In some proposed mechanisms, electron donor-acceptor (EDA) complexes between iodonium ylides and substrates can lead to C–H insertion products under thermal or photochemical conditions. beilstein-journals.org These reactions are thought to proceed via single electron transfer within the complex, initiating the insertion cascade. beilstein-journals.org The ability to functionalize the strong C–H bonds of a cyclobutane ring, which possess high s-character, highlights the reactivity of the intermediates involved. nih.gov Competition experiments have shown that tertiary benzylic C-H bonds on a bicyclobutane can be more reactive than those in unstrained systems like isopropyl benzene (B151609) under specific rhodium catalysis conditions. nih.gov
Table 3: Catalyst-Controlled C-H Functionalization of Cyclobutanes
| Substrate | Catalyst | Site of Functionalization | Product Type | Source |
|---|
Role in Cyclopropanation Reactions
Zwitterionic Intermediates
Substitution Reactions Involving the this compound Moiety
This compound, as a secondary haloalkane, partakes in substitution reactions that are pivotal for the introduction of various functional groups onto the cyclobutane ring. The nature of these reactions, whether nucleophilic or radical, is dictated by the reaction conditions and the inherent properties of the C-I bond.
Nucleophilic substitution reactions of this compound can proceed via two primary mechanisms: the unimolecular Sₙ1 reaction and the bimolecular Sₙ2 reaction. scribd.comsavemyexams.com The pathway taken depends on several factors, including the solvent, the nucleophile's strength, and the stability of the intermediate carbocation. scribd.comsaskoer.ca
As a secondary alkyl halide, this compound is at a crossroads between Sₙ1 and Sₙ2 pathways. saskoer.ca In the presence of a strong nucleophile in a polar aprotic solvent, the Sₙ2 mechanism is favored. youtube.com This is a single, concerted step where the nucleophile attacks the carbon atom bonded to the iodine, causing an inversion of stereochemistry. masterorganicchemistry.combyjus.com
Conversely, the Sₙ1 mechanism involves a two-step process initiated by the departure of the iodide leaving group to form a secondary cyclobutyl carbocation intermediate. scribd.combyjus.com This step is the slowest and therefore rate-determining. masterorganicchemistry.com The carbocation is then rapidly attacked by a nucleophile. byjus.com Polar protic solvents, such as water or alcohols, stabilize the carbocation intermediate, favoring the Sₙ1 pathway. youtube.combyjus.com Solvolysis, a reaction where the solvent acts as the nucleophile, is a common example of an Sₙ1 reaction for secondary halides like this compound. archive.orgkhanacademy.org Due to the planar nature of the carbocation intermediate, Sₙ1 reactions typically lead to a racemic mixture of products if the starting material is chiral. youtube.com
The stability of the carbocation is a critical factor for the Sₙ1 mechanism. savemyexams.commasterorganicchemistry.com The cyclobutyl cation is less stable than open-chain secondary carbocations due to ring strain, which can influence reaction rates and pathways. Competition between Sₙ1 and Sₙ2 mechanisms is common for secondary halides, and the product distribution can be a mixture resulting from both pathways. saskoer.ca
Table 1: Comparison of Sₙ1 and Sₙ2 Reaction Mechanisms for this compound
| Feature | Sₙ1 Mechanism | Sₙ2 Mechanism |
|---|---|---|
| Kinetics | Unimolecular (Rate = k[this compound]) scribd.com | Bimolecular (Rate = k[this compound][Nucleophile]) scribd.com |
| Mechanism | Two steps, involves a carbocation intermediate scribd.combyjus.com | One concerted step, involves a transition state scribd.commasterorganicchemistry.com |
| Nucleophile | Weak nucleophiles are effective (e.g., H₂O, ROH) youtube.com | Strong nucleophiles are required (e.g., OH⁻, CN⁻) masterorganicchemistry.com |
| Solvent | Favored by polar protic solvents (e.g., water, ethanol) youtube.combyjus.com | Favored by polar aprotic solvents (e.g., acetone, DMSO) youtube.com |
| Stereochemistry | Racemization youtube.com | Inversion of configuration masterorganicchemistry.com |
| Rearrangements | Possible, due to carbocation intermediate youtube.com | Not possible masterorganicchemistry.com |
Free-radical halogenation is a chain reaction involving initiation, propagation, and termination steps, typically initiated by UV light or heat. wikipedia.orgsavemyexams.com While this is a common method for the chlorination and bromination of alkanes, radical iodination is generally thermodynamically unfavorable and impractically slow. wikipedia.orglscollege.ac.inpressbooks.pubchemeurope.com
The propagation steps for the radical halogenation of an alkane (R-H) are as follows:
X• + R-H → H-X + R•
R• + X₂ → R-X + X•
Nucleophilic Substitution Studies
Ring Opening and Rearrangement Processes of this compound Structures
The strained four-membered ring of this compound makes it susceptible to reactions involving ring cleavage and subsequent atomic reorganization, particularly when reactive intermediates like carbocations or radicals are formed.
The cleavage of the carbon-iodine bond in this compound, either homolytically to form a cyclobutyl radical or heterolytically to form a cyclobutyl cation, can initiate skeletal rearrangements. The significant ring strain of the cyclobutane system (approximately 26 kcal/mol) provides a thermodynamic driving force for ring-opening reactions that lead to more stable, open-chain or larger ring structures.
For instance, the electrochemical oxidation of this compound results in the formation of a cyclobutyl cation, which exists in equilibrium with the cyclopropylmethyl cation. researchgate.net This demonstrates the facile rearrangement of the cyclobutyl skeleton. Similarly, the photolysis of the related (iodomethyl)cyclopropane (B1302965) leads to a ring-opened product, 3-buten-1-yl, instead of the expected cyclopropylcarbinyl radical, highlighting the rapid nature of ring cleavage in strained systems following C-I bond scission. researchgate.net These processes indicate that reactions initiated at the iodo-substituted carbon can readily propagate to the ring structure, resulting in cleavage and the formation of rearranged products.
When a cyclobutyl cation is generated from this compound, typically under Sₙ1 or related conditions, it is prone to Wagner-Meerwein rearrangements. research-solution.comlibretexts.org These rearrangements involve the migration of a neighboring group (a hydride or an alkyl group) to the positively charged carbon, resulting in a new, often more stable, carbocation. libretexts.orglibretexts.org
The driving force for such rearrangements in the cyclobutyl system is twofold: the formation of a more stable carbocation (e.g., secondary to tertiary) and the relief of ring strain. libretexts.org For example, the cyclobutyl cation can undergo a 1,2-hydride shift or, more significantly, a ring-expanding rearrangement. This rearrangement converts the strained four-membered ring into a less-strained five-membered ring (a cyclopentyl cation), which is a thermodynamically favorable process. libretexts.org This type of rearrangement is a key feature in the solvolysis of cyclobutyl derivatives and explains the formation of cyclopentyl products in such reactions. The propensity for these rearrangements must be considered when planning syntheses that involve cyclobutyl cation intermediates derived from this compound. youtube.com
Skeletal Rearrangements Induced by Ring Cleavage
Photochemical Reactivity of this compound
The carbon-iodine bond is the weakest among the carbon-halogen bonds, making it particularly susceptible to cleavage by ultraviolet (UV) light. researchgate.net The photochemical reactivity of this compound is primarily characterized by the homolytic fission of the C-I bond to generate a cyclobutyl radical and an iodine radical. beilstein-journals.orgpressbooks.pub
I-C₄H₇ + hν (UV light) → •C₄H₇ + •I
The resulting cyclobutyl radical is a highly reactive intermediate that can undergo various subsequent reactions, such as dimerization, reaction with a solvent, or further rearrangement. Due to this photosensitivity, it is often recommended that this compound and related iodinated compounds be stored in the dark to prevent decomposition. rsc.org
In addition to its own decomposition, this compound can be formed as a transient intermediate in more complex photochemical reactions. beilstein-journals.orgbeilstein-journals.org For example, the blue LED irradiation of certain iodonium ylides in the presence of alkenes is proposed to proceed through the formation of an this compound intermediate. nih.govnih.govrsc.org This intermediate then undergoes reductive elimination of iodobenzene to yield the final cyclopropane product. nih.govrsc.orgresearchgate.netresearchgate.net These studies highlight the dual role of this compound in photochemistry: as a reactant that readily undergoes photolysis and as a fleeting intermediate in photo-induced synthetic transformations. beilstein-journals.orgresearchgate.net
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| Acetone |
| Alkanes |
| Alkenes |
| Alcohols |
| Bromoethane |
| Butadiene |
| (Iodomethyl)cyclopropane |
| 1,2-dibromoethane |
| 1-Bromocyclohexene |
| 1-Bromobutane |
| 1-Butylcyclobutanol |
| 1-Pentanol |
| 2-Hexanol |
| 2-chloro-2-methylpropane |
| 2-methyl butane |
| 3-buten-1-yl |
| 3-Methyl-3-heptanol |
| 3-iodocyclobutane-1-carboxylate |
| Allyl chloride |
| Benzene |
| Benzocyclopropenes |
| Bornyl chloride |
| Bromine |
| Carbon dioxide |
| Chloroform |
| Chlorine |
| Chloromethane |
| Cyclobutane |
| Cyclobutylmagnesium iodide |
| Cyclohexane (B81311) |
| Cyclopentyl iodide |
| Cyclopropane |
| Dichloromethane |
| Diethyl ether |
| Dimethyl sulfoxide (B87167) (DMSO) |
| Diphenylketene |
| Ethanol |
| Ethene |
| Ethyl propiolate |
| Fluorine |
| Hydrobromic acid |
| Hydrogen peroxide |
| Iodobenzene |
| This compound |
| Iodomethane |
| Methane |
| Methanol |
| Methyl radical |
| N-Bromosuccinimide (NBS) |
| N-iodosuccinimide |
| Norbornene |
| p-Bromofluorobenzene |
| Phenyl isocyanides |
| Propane |
| Salicylaldehyde |
| tert-Butyl hypoiodite |
| Tetrahydrofuran (THF) |
| Toluene |
Blue LED Irradiation-Mediated Transformations
The use of blue light-emitting diodes (LEDs) has enabled facile and highly chemoselective syntheses that proceed via an this compound intermediate. researchgate.net In 2019, a significant breakthrough demonstrated that irradiating a mixture of an iodonium ylide and an alkene with blue light could produce cyclopropanes in yields up to 96%. beilstein-journals.orgbeilstein-journals.org This metal-free process is notable for its operational simplicity and effectiveness with a diverse range of electronically varied alkenes and both cyclic and acyclic ylides. researchgate.net
The proposed mechanism suggests that the reaction is initiated by the excitation of a halogen-bonded complex formed between the iodonium ylide and the alkene. beilstein-journals.orgbeilstein-journals.org This excitation, occurring in the blue light region, promotes a Highest Occupied Molecular Orbital (HOMO) to Lowest Unoccupied Molecular Orbital (LUMO) transition within the ylide. researchgate.netbeilstein-journals.org The subsequent steps involve the formation of an this compound intermediate, which then undergoes reductive elimination of an iodoarene to furnish the final cyclopropane product. beilstein-journals.orgrsc.org This method has proven effective even for challenging aliphatic alkene substrates. rsc.org
Table 1: Metal-Free Cyclopropanation via this compound Intermediate Under Blue LED Irradiation This table is interactive. You can sort and filter the data.
| Iodonium Ylide Precursor | Alkene | Product Yield (%) | Reference |
|---|---|---|---|
| Dimedone-derived ylide | trans-β-Methylstyrene | 96% | beilstein-journals.orgbeilstein-journals.org |
| Dimedone-derived ylide | cis-β-Methylstyrene | 96% | beilstein-journals.orgbeilstein-journals.org |
| Acyclic malonate-derived ylide | Styrene | High | researchgate.net |
| Dimedone-derived ylide | Aliphatic alkenes | 53-55% | rsc.org |
Diradical Formation in Photochemical Pathways
The photochemical transformations leading to this compound are often characterized by the formation of diradical intermediates. nih.govbeilstein-journals.org Upon irradiation with blue light, a HOMO-LUMO excitation within the iodonium ylide precursor results in the transfer of electron density to the iodine atom. beilstein-journals.org This process generates a 1,2-diradical species. beilstein-journals.orgbeilstein-journals.org
Two primary mechanistic pathways have been proposed following this photoexcitation. In one pathway, the generated 1,2-diradical on the ylide engages with a complexed alkene. beilstein-journals.org An alternative proposal involves the formation of an initial halogen-bonded complex between the ylide and the alkene in the ground state. beilstein-journals.orgrsc.org Irradiation of this complex then produces an acyclic excited state, which can undergo radical coupling to form the characteristic four-membered this compound intermediate. beilstein-journals.orgbeilstein-journals.org This diradical pathway is crucial as it precedes the final reductive elimination step that yields the cyclopropane product. beilstein-journals.orgrsc.org
Halogen Bonding Interactions in this compound Chemistry
Halogen bonding, a non-covalent interaction between an electron-rich site and a region of positive electrostatic potential on a halogen atom (a σ-hole), plays a pivotal role in the reactions that form this compound. nih.govmdpi.com These interactions are fundamental to understanding the reactivity of the iodonium ylide precursors that generate the this compound intermediate.
Iodonium Ylides as Halogen Bond Donors
Iodonium ylides function as effective halogen bond donors. nih.govmdpi.com The iodine atom in these hypervalent compounds possesses regions of positive electrostatic potential, known as σ-holes, making them act as Lewis-acidic centers. nih.govrsc.org This property allows them to form halogen bonds with Lewis bases, such as the π-electrons of an alkene. beilstein-journals.org This interaction is often the first step in the reaction sequence, leading to the formation of an electron donor-acceptor (EDA) complex that pre-organizes the reactants for the subsequent chemical transformation into the this compound intermediate. beilstein-journals.orgbeilstein-journals.org The activation of iodonium ylides through halogen bonding is a key principle that distinguishes these reactions from typical transition-metal-catalyzed processes. kyoto-u.ac.jp
Influence of σ-holes on Reactivity
The reactivity of iodonium ylides is significantly influenced by the nature of their σ-holes. nih.gov Computational studies have confirmed and quantified the σ-holes on the iodine atom of iodonium ylides. beilstein-journals.orgnih.gov Typically, an iodonium ylide possesses two σ-holes located opposite the covalent bonds to its carbon substituents (the arene and the β-dicarbonyl). beilstein-journals.org These two σ-holes are not equivalent; the one opposite the β-dicarbonyl group is generally stronger (more electropositive) than the one opposite the arene. beilstein-journals.org This difference in electrostatic potential can direct the approach of a nucleophile or Lewis base, thereby controlling reactivity and chemoselectivity. beilstein-journals.orgnih.gov For instance, the preferential interaction of a reactant with the stronger σ-hole can dictate the pathway of the subsequent bond-forming events that create the this compound ring. nih.gov
Table 2: Calculated σ-hole Electrostatic Potentials for Various Iodonium Ylides This table is interactive. You can sort and filter the data.
| Ylide Type | σ-hole (opposite β-dicarbonyl) | σ-hole (opposite arene) | Reference |
|---|---|---|---|
| Dimethyl malonate-derived | 0.084 e | 0.049 e | beilstein-journals.org |
| Acetylacetone-derived | 0.075 e | 0.048 e | beilstein-journals.org |
| Dimedone-derived | 0.080 e | 0.052 e | beilstein-journals.org |
| Meldrum's acid-derived | 0.085 e | 0.057 e | beilstein-journals.org |
Halogen Bond-Initiated Reactions
Many reactions that proceed through an this compound intermediate are initiated by halogen bonding. beilstein-journals.orgnih.gov The formation of a halogen-bonded adduct between the iodonium ylide and a reactant is a critical preliminary step. nih.gov This initial non-covalent interaction brings the reactants into close proximity, facilitating subsequent steps like single electron transfer or photochemical excitation. beilstein-journals.orgbeilstein-journals.org In the context of cyclopropanation, it is proposed that a halogen-bonded complex between the ylide and an alkene forms first. beilstein-journals.org It is this complex, rather than the free ylide, that absorbs the blue light, leading to the excited state that collapses to the this compound intermediate. beilstein-journals.orgbeilstein-journals.org
Intermolecular and Intramolecular Halogen Bonding
Both intermolecular and intramolecular halogen bonds are significant in the chemistry leading to this compound. beilstein-journals.org
Intermolecular halogen bonding occurs between the iodonium ylide and an external Lewis base, such as an alkene, amine, or solvent molecule. beilstein-journals.orgsioc-journal.cnrsc.org This is the key interaction for forming the pre-reaction complexes necessary for the transformations that produce this compound. beilstein-journals.org
Intramolecular halogen bonding can occur if the iodonium ylide itself contains a Lewis basic group, such as an ortho-substituent on the iodoarene ring. beilstein-journals.orgmdpi.com For example, an ortho-t-BuSO₂ group on the aryl ring of an iodonium ylide can form an intramolecular halogen bond with the iodine center. mdpi.com Such interactions can increase the stability and solubility of the ylide, which in turn can influence its reactivity in forming intermediates like this compound. beilstein-journals.orgmdpi.com
Single Electron Transfer (SET) Mechanisms
Single Electron Transfer (SET) represents a fundamental process in organic chemistry where a single electron is transferred from a donor to an acceptor molecule. researchgate.netresearchgate.net This transfer initiates a cascade of reactions by generating highly reactive intermediates known as radical ions. iupac.orgijasrm.comfctemis.org The reactivity of a chemical species in this context refers to its kinetic propensity to engage in such an elementary reaction. iupac.org For this compound, SET mechanisms are pivotal in understanding its formation as a transient intermediate and its subsequent reactivity, particularly in cycloaddition and rearrangement reactions.
Formation of this compound via SET
This compound often emerges as a key intermediate in reactions involving hypervalent iodine reagents, such as iodonium ylides. chemrxiv.org The interaction of these ylides with other reagents can be initiated by a single electron transfer, leading to the formation of a four-membered ring structure.
One prominent pathway involves the [2+2] cycloaddition between aryne species and iodonium ylides. This process is proposed to form a 4-membered this compound intermediate, which then undergoes further transformations. chemrxiv.org This reaction highlights a novel reactivity mode for iodonium ylides, enabling the one-step formation of two C-C bonds and one C-I bond. chemrxiv.org
Photochemical methods also provide a powerful means to initiate SET processes. For instance, under blue LED irradiation, iodonium ylides can react with alkenes. beilstein-journals.org The proposed mechanism involves the photoexcitation of the iodonium ylide, which leads to the formation of a biradical intermediate. uni-bayreuth.de This biradical then reacts with the alkene to form another biradical species, which subsequently cyclizes to yield an this compound intermediate. uni-bayreuth.de Reductive elimination of iodobenzene from this intermediate furnishes the final cyclopropane product. beilstein-journals.orguni-bayreuth.de
The following table summarizes a proposed photochemical reaction leading to an this compound intermediate.
| Reactants | Conditions | Intermediate | Proposed Mechanism | Ref |
| Iodonium Ylide, Alkene | Blue LED Irradiation | Biradical, this compound | Photoexcitation induces reversible formation of a biradical intermediate from the ylide. This reacts with the alkene, followed by cyclization to this compound and subsequent reductive elimination of iodobenzene. | uni-bayreuth.de |
Reactivity Profile of this compound in SET Reactions
The involvement of this compound is often transient, existing as an unisolated intermediate that rapidly proceeds to more stable products. The reactivity is dictated by the nature of the intermediates formed during the SET process.
In electrochemical reactions, electron transfer occurs singly at an electrode surface, generating radical ions or radicals. researchgate.net The electrochemical oxidation of species that can form a cyclobutyl ring system can proceed through an equilibrium mixture of cyclopropylmethyl and cyclobutyl carbocations. For example, the electrochemical oxidation of iodomethylcyclopropane and this compound in the presence of acetonitrile (B52724) yields the same mixture of N-cyclopropylmethyl- and N-cyclobutyl-acetamides, indicating a common carbocation intermediate equilibrium. researchgate.net
Detailed research into the reactions of iodonium ylides has provided significant mechanistic insights. For example, the metal-free cyclopropanation of iodonium ylides under blue LED irradiation is believed to proceed via an this compound intermediate. beilstein-journals.org The initial step is the formation of an electron donor-acceptor (EDA) complex which, upon irradiation, undergoes SET. beilstein-journals.org This leads to the formation of the this compound, which then reductively eliminates iodobenzene to yield the cyclopropane product. beilstein-journals.org
The table below details findings from a study on the metal-free cyclopropanation involving a proposed this compound intermediate.
| Ylide | Alkene | Product Yield | Proposed Intermediate | Ref |
| Iodonium Ylide 31 | trans-β-methylstyrene | Not Specified | This compound 44 | beilstein-journals.org |
| Iodonium Ylide 31 | cis-β-methylstyrene | Not Specified | This compound 44 | beilstein-journals.org |
Advanced Characterization and Mechanistic Elucidation
Spectroscopic Analysis in Mechanistic Investigations
Spectroscopy provides a powerful lens through which the dynamic processes of chemical reactions can be observed. By analyzing the interaction of electromagnetic radiation with molecules, chemists can gain detailed insights into molecular structure, bonding, and the presence of highly reactive species like radicals.
Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive method for the structural elucidation of organic molecules, making it a cornerstone for product analysis in reactions involving iodocyclobutane. measurlabs.com By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. measurlabs.com
In the context of reactions where this compound is an intermediate or precursor, NMR is crucial for identifying the resulting products. For instance, in the metal-free intramolecular cyclopropanation of certain iodonium (B1229267) ylides, a concerted cycloaddition pathway was proposed that proceeds through an this compound intermediate. researchgate.net Subsequent reductive elimination of iodobenzene (B50100) yields the final cyclopropane (B1198618) product. researchgate.net ¹H NMR analysis of the product mixture would confirm the structure of the cyclopropane, characterized by its unique proton chemical shifts and coupling constants, and could also detect the presence of iodobenzene as a byproduct.
A detailed analysis of the NMR spectra of cyclobutane (B1203170) derivatives reveals key structural information. The chemical shifts (τ) of the ring protons are influenced by the nature and position of substituents. researchgate.net Furthermore, the spin-spin coupling constants (J-values) provide stereochemical insights; while the difference between cis and trans vicinal coupling constants can be small, the J_cis/J_trans_ ratio is consistently greater than 1. researchgate.net
Table 1: General ¹H NMR Characteristics for Cyclobutane Ring Protons
| Parameter | Typical Range/Observation | Significance |
| Chemical Shift (τ) | 6.2 - 8.2 ppm | Dependent on shielding/deshielding effects of substituents. researchgate.net |
| Geminal Coupling (²J) | -10.9 to -14.4 Hz | Coupling between protons on the same carbon atom. researchgate.net |
| Vicinal Cis Coupling (³J_cis) | 4.6 - 11.5 Hz | Coupling between adjacent protons on the same side of the ring. researchgate.net |
| Vicinal Trans Coupling (³J_trans_) | 2.0 - 10.7 Hz | Coupling between adjacent protons on opposite sides of the ring. researchgate.net |
This table provides generalized data for cyclobutane rings; specific values for this compound would be influenced by the iodine substituent.
Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a highly specific technique for the direct detection and characterization of species with unpaired electrons, such as free radicals. bruker.comnih.gov This method is exceptionally valuable in mechanistic studies to determine whether a reaction proceeds through a radical-based pathway. bruker.com
The utility of ESR in mechanistic elucidation is powerfully demonstrated in studies where it provides negative evidence. For example, in a mechanistic investigation into the metal-free intramolecular cyclopropanation that was proposed to involve an this compound intermediate, radical-based pathways were considered as a possibility. researchgate.net However, when ESR spectra of the reaction mixtures were recorded, they showed no evidence of unpaired electrons. researchgate.net This finding was instrumental in discrediting the radical-based mechanisms and supporting a concerted, non-radical pathway for the reaction. researchgate.net
When radicals are present, ESR spectra can provide information on the identity and concentration of the paramagnetic species. bruker.com Techniques such as spin trapping can be employed to detect short-lived radical intermediates. dgk-ev.deutexas.edu A "spin trap" molecule reacts with an unstable radical to form a more persistent radical product (a spin adduct) that can be more easily detected and characterized by ESR. dgk-ev.deutexas.edu
Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique that identifies chemical structures by their unique patterns of infrared absorption, creating a molecular "fingerprint". thermofisher.com The development of FTIR microspectroscopy and micro-Attenuated Total Reflectance (µ-ATR) FTIR has enabled this analysis on a microscopic scale, allowing for the chemical characterization of minute sample quantities or specific areas of a larger sample. frontiersin.orgadvancedmicroanalytical.com
µ-ATR-FTIR spectroscopy is particularly advantageous for analyzing solid particles or surfaces without requiring extensive sample preparation. mt.comnih.gov The technique uses an internal reflection element to generate an evanescent wave that penetrates a small depth into the sample, providing detailed molecular information from that surface layer. mt.com This makes it an ideal tool for gaining structural insights into reaction intermediates or products as they form, potentially even in situ.
For a compound like this compound, these techniques could be used to:
Confirm Identity: Obtain the characteristic IR spectrum of this compound to confirm its synthesis or presence in a mixture. The spectrum would show characteristic peaks corresponding to C-H and C-C bond vibrations of the cyclobutane ring, and the C-I stretch in the far-infrared region.
Monitor Reactions: By taking spectra at different time points, one could follow the disappearance of reactant peaks and the appearance of peaks corresponding to an this compound intermediate and the final products.
Analyze Surfaces: If this compound were involved in a surface-catalyzed reaction, µ-ATR-FTIR could provide structural information about the adsorbed species and any subsequent transformations. unibo.it
The ability of FTIR microspectroscopy to reveal the spatial distribution of different chemical components makes it a powerful tool for understanding complex reaction systems at a cellular or micro-structural level. frontiersin.orgnih.gov
Electron Spin Resonance (ESR) Spectroscopy for Radical Detection
Electrochemical Methods in Mechanistic Studies
Electrochemical methods offer a unique approach to studying reaction mechanisms by directly probing the transfer of electrons. researchgate.net By controlling and measuring the potential and current at an electrode, researchers can gain valuable insights into redox processes, generate reactive intermediates, and elucidate reaction pathways. rsc.orgresearchgate.net
Cyclic Voltammetry (CV) is a potent electrochemical technique used to investigate the oxidation and reduction processes of chemical species. uni-due.de In a CV experiment, the potential at a working electrode is scanned linearly versus time in a cyclic manner, and the resulting current is measured. researchgate.net The resulting plot of current versus potential, known as a cyclic voltammogram, provides a wealth of information about the thermodynamics and kinetics of electron transfer reactions. onlineacademicpress.com
For a halogenated compound like this compound, CV would be an excellent tool for investigating its reductive chemistry. A typical study would aim to:
Determine Reduction Potential: Identify the potential at which this compound accepts an electron, leading to the cleavage of the carbon-iodine bond.
Assess Reversibility: Analyze the shape of the voltammogram to determine if the initial reduction is reversible or irreversible. The reduction of alkyl halides is typically an irreversible process, as the resulting radical anion rapidly dissociates.
Investigate Mechanism: By varying the scan rate, researchers can probe the kinetics of the chemical reactions that are coupled to the initial electron transfer. rsc.org This can help to distinguish between different possible mechanisms for the reduction.
The primary event in the electrochemical reduction would be the transfer of a single electron to the this compound molecule, generating a transient radical anion which would then cleave to form a cyclobutyl radical and an iodide ion. researchgate.net
While cyclic voltammetry is used for analytical and mechanistic investigation, bulk electrolysis is a preparative method used to carry out electrochemical reactions on a larger scale. researchgate.net In an electrolysis experiment, a constant potential is applied to the working electrode to completely reduce or oxidize the starting material in the solution. researchgate.net
Conducting a controlled-potential electrolysis of this compound would allow for the generation and subsequent reaction of the cyclobutyl radical intermediate in significant quantities. The products formed during the electrolysis can then be isolated and identified using standard analytical techniques like NMR and gas chromatography-mass spectrometry.
Potential products from the electrolysis of this compound in a protic solvent could include:
Cyclobutane: Formed by the abstraction of a hydrogen atom from the solvent by the cyclobutyl radical.
Bicyclobutyl: Formed by the dimerization of two cyclobutyl radicals.
By analyzing the product distribution and the number of electrons consumed per molecule (coulometry), a detailed picture of the reaction mechanism and the fate of the electrochemically generated intermediates can be established. researchgate.net
Cyclic Voltammetry Studies
Kinetic Studies and Reaction Rate Determination
Kinetic studies are fundamental to elucidating the mechanisms of reactions involving this compound, whether it is the reactant, product, or a transient intermediate. nih.gov The determination of a reaction's rate law—the mathematical expression that relates the reaction rate to the concentration of reactants—provides direct insight into the composition of the rate-determining step. chemrxiv.orgscribd.com Techniques for determining the rate law often involve measuring the initial reaction rate while systematically varying the concentration of each reactant. uva.nl For reactions involving this compound, such as nucleophilic substitution (SN2), the rate is typically dependent on the concentration of both the alkyl halide and the incoming nucleophile. scribd.comallaboutchemistry.net
A classic example relevant to the synthesis of this compound is the Finkelstein reaction, an SN2 process that converts other alkyl halides (like chlorocyclobutane (B72530) or bromocyclobutane) into this compound using a metal iodide salt. taylorandfrancis.comiitk.ac.in The kinetics of this reaction are strongly influenced by the choice of solvent and the solubility of the resulting metal halide salt, which can drive the reaction to completion. taylorandfrancis.comic.ac.uk In more complex transformations where this compound is a proposed intermediate, kinetic analysis is crucial for validating or disproving a mechanistic hypothesis. chemrxiv.orgbeilstein-journals.org For instance, in a tandem diarylation process initiated by a [2+2] cycloaddition to form a 4-membered this compound intermediate, screening of reaction conditions such as temperature and solvent is performed to optimize the reaction rate and yield. chemrxiv.org
Kinetic Isotope Effect Studies
The kinetic isotope effect (KIE) is a powerful tool for probing the rate-determining step of a reaction by examining the change in reaction rate upon isotopic substitution. researchgate.net Replacing an atom with its heavier isotope (e.g., hydrogen with deuterium) can alter the vibrational frequency of the bond it is part of; if this bond is broken or formed in the rate-limiting step, a significant change in the reaction rate is often observed. researchgate.netresearchgate.net
While specific KIE studies focusing on reactions where this compound is the primary reactant are not extensively documented in the reviewed literature, its formation as an intermediate has been investigated using this method. These studies provide valuable mechanistic insights.
In a reaction producing N-heterocycles from an acyclic iodonium ylide, a competition experiment between a standard reactant and its deuterated analogue ([D₆]-32) yielded a large intermolecular KIE of 9.5. nih.govbeilstein-journals.org This substantial effect suggested that the abstraction of an N-Me proton is the rate-determining step of the reaction. nih.govbeilstein-journals.org
Conversely, in a formal C-H insertion reaction between iodonium ylides and pyrroles, which proceeds through an this compound intermediate, KIE studies revealed that the C2–H bond of the pyrrole (B145914) did not participate in the rate-determining step. nih.govbeilstein-journals.org This finding helped to discount a direct C-H insertion mechanism and supported a multi-step pathway involving the formation of the this compound adduct followed by reductive elimination. nih.govbeilstein-journals.org
| Reaction Type | Isotopic Substitution | Measured KIE (kH/kD) | Mechanistic Implication | Reference |
|---|---|---|---|---|
| N-Heterocycle Synthesis | N-Me vs. N-CD₃ | 9.5 | N-Me proton abstraction is the rate-determining step. | nih.govbeilstein-journals.org |
| Formal C-H Insertion into Pyrrole | Pyrrole C2-H vs. C2-D | No significant KIE | C2-H bond breaking is not involved in the rate-determining step. | nih.govbeilstein-journals.org |
Solvent Effects on Reaction Rates
The solvent in which a reaction is conducted can have a profound impact on reaction rates, particularly for reactions involving charged species or polar transition states. taylorandfrancis.comdokumen.pub Solvents can stabilize or destabilize reactants and transition states to different extents, thereby altering the activation energy of the reaction. dokumen.pub
In cases where this compound is formed as an intermediate, solvent effects provide key mechanistic clues:
In one study, an ionic pathway was initially proposed for the formation of an this compound intermediate. However, this mechanism was later abandoned because kinetic experiments showed that changes in solvent polarity had little effect on the reaction rate, which is inconsistent with a mechanism involving charged intermediates. beilstein-journals.org
In the development of a tandem diarylation reaction that proceeds via an this compound intermediate, solvent screening identified acetonitrile (B52724) (MeCN) as the optimal choice for the reaction conditions. chemrxiv.org
Computational studies on general SN2 reactions involving halide nucleophiles have shown that increasing solvent polarity can decrease reaction rates due to the stabilization of the charged nucleophile reactant more than the dispersed charge in the transition state. researchgate.netmdpi.com
Computational Chemistry and Theoretical Modeling
Computational chemistry provides indispensable tools for investigating the properties and reactivity of molecules like this compound at an atomic level. researchgate.net Theoretical modeling allows for the detailed exploration of reaction mechanisms, including the characterization of transient species like transition states that are difficult or impossible to observe experimentally. researchgate.netuni-bayreuth.de
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. acs.orgrsc.org It offers a balance between computational cost and accuracy, making it suitable for studying complex reaction pathways. acs.org DFT calculations have been employed to understand reactions where this compound is a key intermediate.
For instance, in a blue LED-mediated formal C-H insertion reaction forming substituted heterocycles, DFT calculations were used to support a proposed multi-step mechanism involving the initial formation of an this compound adduct. beilstein-journals.orgresearchgate.net Similarly, DFT was used to elucidate the cycloaddition pathway in the synthesis of complex indazole derivatives where an this compound intermediate was implicated. researchgate.net In a study on the photolysis of (iodomethyl)cyclopropane (B1302965), which could potentially lead to the formation of this compound, geometry optimizations and vibrational analyses were carried out using the B3LYP functional with the def2-TZVP basis set. researchgate.net DFT calculations have also been used to model the potential energy surface of SN2 reactions, providing a theoretical framework for understanding the reactivity of alkyl halides. researchgate.netmdpi.com
Exploration of Transition States and Energy Barriers
A primary application of computational chemistry in studying reaction mechanisms is the location and characterization of transition states (TS) and the calculation of their associated energy barriers (activation energies). slideshare.net The transition state is the highest energy structure along the reaction coordinate, and its energy determines the rate of the reaction. slideshare.net
In the context of this compound, computational studies have explored mechanisms where it appears as a short-lived intermediate.
A proposed mechanism for the photocatalytic cyclopropanation of alkenes with iodonium ylides involves the photoexcitation of the ylide to form a biradical intermediate. uni-bayreuth.dersc.org This intermediate is proposed to react with an alkene to form an this compound, which then undergoes reductive elimination of iodobenzene to yield the final cyclopropane product. uni-bayreuth.dersc.org Locating the transition state for this reductive elimination step is key to understanding the feasibility of the pathway.
In a related study on the reaction between an iodonium ylide and a thioamide, DFT calculations were used to determine the activation energy for the reductive elimination step. The energy barrier was found to be approximately 20 kcal/mol, providing a quantitative measure of the kinetic feasibility of this transformation. beilstein-journals.org
| Reaction Step | Computational Method | Calculated Activation Energy (Ea) | Significance | Reference |
|---|---|---|---|---|
| Reductive Elimination of Iodoarene | DFT | ≈20 kcal/mol | Quantifies the energy barrier for the C-C bond-forming step from an iodine-containing four-membered ring-like transition state. | beilstein-journals.org |
| Oxidative Addition (Rate-Determining Step) | DFT (Activation Strain Analysis) | Varies with substrate | Identifies the rate-determining step and explains reactivity trends in a cross-coupling reaction. | uva.nl |
Molecular Electrostatic Potential (MEP) Analysis
Molecular Electrostatic Potential (MEP) analysis is a computational technique used to visualize the charge distribution of a molecule and predict its reactivity. uva.nl An MEP map displays the electrostatic potential on the electron density surface of a molecule, where regions of negative potential (typically colored red) are susceptible to electrophilic attack, and regions of positive potential (blue) are prone to nucleophilic attack. dokumen.pub
For iodine-containing compounds like this compound, the MEP is particularly insightful for understanding halogen bonding. Along the axis of the C-I bond, on the outer side of the iodine atom, there is often a region of positive electrostatic potential known as a σ-hole. nih.govbeilstein-journals.org This positive region arises because the electron density is drawn towards the more electronegative carbon and circumferentially around the iodine atom, leaving the pole electron-deficient. This σ-hole allows the iodine atom to act as a Lewis acid and form non-covalent interactions with Lewis bases (nucleophiles). nih.govbeilstein-journals.org
While a specific MEP map for this compound was not found in the surveyed results, the values for related iodo-compounds illustrate the principle and magnitude of the σ-hole, which is critical for its reactivity.
| Compound | VS,max (e) | Significance | Reference |
|---|---|---|---|
| Iodobenzene (I-2) | 0.027 | Represents a baseline for a simple aryl iodide. | nih.govbeilstein-journals.org |
| Trifluoroiodomethane (I-3) | 0.049 | Shows the effect of electron-withdrawing groups increasing the positive potential. | nih.govbeilstein-journals.org |
| Molecular Iodine (I-1) | 0.049 | Provides a fundamental reference for the iodine σ-hole. | nih.govbeilstein-journals.org |
| Dichloroiodobenzene (I-7) | 0.060 | Demonstrates a stronger σ-hole due to hypervalency and electronegative ligands. | nih.govbeilstein-journals.org |
Ring Strain Effects and Conformational Dynamics of Iodocyclobutane
Quantification and Analysis of Ring Strain Energy
Ring strain energy is the measure of a cyclic molecule's instability compared to a hypothetical, strain-free counterpart. pressbooks.pub It is quantified experimentally by measuring the heat of combustion, which is the energy released when a compound is completely burned in the presence of oxygen. pressbooks.pubmasterorganicchemistry.com The more strain a molecule possesses, the higher its internal energy, and consequently, the more heat it releases upon combustion. pressbooks.pub
For cycloalkanes, the total strain energy is determined by comparing the heat of combustion per methylene (B1212753) (CH₂) group to that of a strain-free reference, such as a long-chain alkane or cyclohexane (B81311), which has a value of approximately 157.4 kcal/mol per CH₂ group. masterorganicchemistry.com Any deviation from this baseline value indicates the presence of ring strain. masterorganicchemistry.com
Cyclobutane (B1203170) exhibits a significant total ring strain energy of approximately 26.3 to 26.4 kcal/mol. wikipedia.orgmasterorganicchemistry.comlibretexts.org This value is slightly less than that of cyclopropane (B1198618) (approx. 27.6 kcal/mol) but drastically higher than that of the stable cyclohexane ring, which is considered virtually strain-free. masterorganicchemistry.commasterorganicchemistry.com The high strain energy in cyclobutane is a primary determinant of its chemical properties. wikipedia.org
| Cycloalkane | Number of Carbons (n) | Total Ring Strain (kcal/mol) | Strain per CH₂ Group (kcal/mol) |
|---|---|---|---|
| Cyclopropane | 3 | 27.6 | 9.2 |
| Cyclobutane | 4 | 26.3 | 6.6 |
| Cyclopentane | 5 | 6.5 | 1.3 |
| Cyclohexane | 6 | ~0 | ~0 |
Data sourced from multiple references. masterorganicchemistry.comlibretexts.org
Impact of Ring Strain on Reactivity and Stability
The considerable ring strain in the cyclobutane ring renders iodocyclobutane less stable and more reactive compared to its acyclic or larger-ring counterparts. libretexts.orgwikipedia.org This instability means the molecule contains higher potential energy, which can be released in chemical reactions that open the ring. libretexts.orglumenlearning.com Consequently, this compound and other cyclobutane derivatives undergo reactions that are not typical for other cycloalkanes. libretexts.org
A direct consequence of the high ring strain is the weakening of the carbon-carbon bonds within the ring. libretexts.orgwikipedia.org The poor overlap of atomic orbitals, caused by the distorted bond angles, results in C-C bonds that are more susceptible to cleavage. libretexts.org Studies on related cyclic ketones show that ring strain significantly lowers the energy barrier for the cleavage of the α-C-C bond (the bond adjacent to the carbonyl group). rsc.org This principle extends to this compound, where the strained ring is predisposed to opening. This inherent weakness facilitates reactions where the four-membered ring is broken, a process driven by the release of the stored strain energy. libretexts.orgnih.gov
The high-energy nature of the cyclobutane ring is a driving force for its chemical reactivity. masterorganicchemistry.com this compound can be readily used to form a Grignard reagent by reacting with magnesium, a common reaction for alkyl halides that demonstrates the reactivity of the C-I bond. archive.orgslideshare.net More advanced synthetic methods utilize the inherent strain of the cyclobutane system. For instance, this compound intermediates can be formed through cycloaddition reactions and subsequently undergo further transformations, such as rearrangements or eliminations. beilstein-journals.orgchemrxiv.org In these processes, the formation of the strained four-membered ring is a key step, and its subsequent reaction is driven by the release of that strain, leading to the final product. beilstein-journals.orgnih.gov
Influence on C-C Bond Cleavage
Conformational Analysis of the Cyclobutane Ring
If the cyclobutane ring were perfectly planar, all eight C-H bonds on the ring would be fully eclipsed, leading to significant torsional strain. masterorganicchemistry.comunits.it To alleviate this unfavorable eclipsing interaction, the ring buckles or "puckers." libretexts.orglibretexts.org This results in a non-planar conformation often described as a "butterfly" shape, where one carbon atom is bent at an angle of about 25° to the plane formed by the other three carbons. wikipedia.orgpressbooks.pub This puckering causes the adjacent C-H bonds to move into a more staggered arrangement, which is energetically more favorable and relieves a substantial amount of the torsional strain. libretexts.orgchegg.com The molecule rapidly interconverts between equivalent puckered conformations. masterorganicchemistry.comwikipedia.org
Angle strain, also known as Baeyer strain, arises from the deviation of bond angles from the ideal 109.5° for sp³-hybridized carbon atoms. pressbooks.publibretexts.org In a hypothetical planar cyclobutane, the internal C-C-C bond angles would be 90°. masterorganicchemistry.com The puckering of the ring to relieve torsional strain causes these angles to decrease slightly further to about 88°. wikipedia.orglibretexts.org Although this puckering increases the angle strain, the energy penalty is more than compensated for by the significant relief of the more destabilizing torsional strain. libretexts.orgpressbooks.pub Therefore, the puckered conformation of cyclobutane, and by extension this compound, represents the lowest energy state that balances these two opposing strain factors. pressbooks.pub
| Property | Planar (Hypothetical) | Puckered (Actual) | Reason for Difference |
|---|---|---|---|
| C-C-C Bond Angle | 90° | ~88° | Puckering slightly decreases the angle. |
| Torsional Strain | High (Fully Eclipsed C-H Bonds) | Reduced (Partially Staggered C-H Bonds) | Puckering relieves eclipsing interactions. units.it |
| Angle Strain | Significant | Slightly Increased | The primary goal is to reduce torsional strain. libretexts.org |
| Overall Conformation | Flat Square | Non-planar "Butterfly" | Achieves a lower overall energy state. pressbooks.pub |
Puckered Conformations and Torsional Strain Relief
Stereochemical Implications of Ring Strain
The inherent ring strain in the cyclobutane framework, a combination of angle strain and torsional strain, dictates a non-planar, puckered conformation. libretexts.orgic.ac.uk This deviation from planarity has profound stereochemical consequences for substituted cyclobutanes, including this compound. The puckering of the ring aims to alleviate the torsional strain that would arise from eclipsed hydrogen atoms in a flat structure. libretexts.org This results in a dynamic equilibrium between two equivalent "butterfly" conformations, with the substituents occupying distinct pseudo-axial and pseudo-equatorial positions.
In this compound, the iodine substituent can occupy either the axial or equatorial position. The interplay between the ring's puckering and the steric and electronic nature of the iodine atom determines the conformational preference and, consequently, the molecule's three-dimensional structure. The puckered structure is not static; the ring undergoes a rapid inversion, or "ring-flipping," which interchanges the axial and equatorial positions.
The stability of these conformers is primarily governed by steric interactions. A substituent in the axial position experiences greater steric hindrance from the axial hydrogen atoms at the C3 position (a 1,3-diaxial-like interaction). lumenlearning.com Consequently, the conformer with the substituent in the more spacious equatorial position is generally more stable. libretexts.org
Research on analogous halocyclobutanes, such as chlorocyclobutane (B72530) and bromocyclobutane (B1266235), reveals that they exist as a mixture of a more stable bent-ring conformer (with the halogen in an equatorial position) and a less stable, nearly planar conformer (axial). aip.org For bromocyclobutane, the energy difference between these two conformers has been measured to be approximately 1 kcal/mol, with the equatorial conformer being more stable. aip.org Given the similarities among halogens, a similar trend is expected for this compound.
The preference for the equatorial position can be quantified using conformational energy A-values, which are typically measured for cyclohexane systems but provide a useful proxy for steric demand. pearson.comlumenlearning.com The A-value represents the free energy difference between the axial and equatorial conformers. masterorganicchemistry.com A larger A-value signifies a stronger preference for the equatorial position. The apparent "size" of a substituent is influenced by both its width and its bond length to the ring. msu.edu For halogens, the A-values are surprisingly similar despite their increasing atomic radii. This is attributed to the increasing carbon-halogen bond length, which places the larger halogen atoms further from the ring, mitigating the 1,3-diaxial interactions. masterorganicchemistry.com
| Substituent | A-Value (kcal/mol) |
|---|---|
| -F (Fluorine) | 0.15 |
| -Cl (Chlorine) | 0.43 |
| -Br (Bromine) | 0.38 - 0.43 |
| -I (Iodine) | 0.43 |
masterorganicchemistry.comchegg.com
| Parameter | Compound | Finding | Source |
|---|---|---|---|
| Puckering Angle (θ) | Cyclobutane | ~29.7° (calculated) | nih.gov |
| Inversion Barrier | Cyclobutane | ~498 cm-1 (~1.4 kcal/mol) (calculated) | nih.gov |
| Conformational Energy Difference (Axial vs. Equatorial) | Bromocyclobutane | ~1 kcal/mol (Equatorial more stable) | aip.org |
| Dominant Conformer | Chlorocyclobutane & Bromocyclobutane | Bent ring conformation with equatorial halogen. | aip.org |
Applications of Iodocyclobutane in Advanced Organic Synthesis
As a Versatile Building Block in Complex Molecule Synthesis
The cyclobutane (B1203170) motif is a key feature in a variety of natural products and biologically active compounds. smolecule.comacs.org Iodocyclobutane serves as a critical starting material for introducing this four-membered ring into larger, more complex structures. Its utility stems from the ability to participate in a range of chemical transformations, including cross-coupling reactions and nucleophilic substitutions, thereby providing access to a diverse array of functionalized cyclobutane derivatives. wikipedia.orgnih.gov This versatility allows for a convergent synthesis approach, where complex molecular fragments are prepared independently and then combined, often leading to more efficient synthetic routes. wikipedia.org
The incorporation of a cyclobutane ring can impart unique three-dimensional structures to molecules, which is a desirable feature in medicinal chemistry for escaping "molecular flatland". researchgate.net this compound is instrumental in the synthesis of these unique structural motifs, including spirocyclobutanes and polycyclic systems. acs.orgthieme-connect.com For instance, the synthesis of complex natural products such as terpenoids, alkaloids, and steroids often involves the strategic introduction of a cyclobutane ring to establish a specific stereochemistry and conformation. smolecule.com Research has demonstrated the successful preparation of unprecedented unsymmetrical spirocyclobutanes through methods involving iodonitrene chemistry, starting from pyrrolidines. acs.org These spirocyclic structures are of significant interest due to their presence in bioactive natural products and their potential applications in drug discovery. researchgate.net
Furthermore, photochemical reactions, such as [2+2] cycloadditions, represent a powerful strategy for constructing cyclobutane rings. oup.com While not always directly employing this compound as a starting material, these methods highlight the importance of the cyclobutane scaffold that can be subsequently functionalized. In some mechanistic pathways, an this compound intermediate is proposed, which then undergoes further reactions to yield the final product. nih.govrsc.orguni-bayreuth.de For example, the irradiation of iodonium (B1229267) ylides in the presence of alkenes is believed to proceed through an intramolecular this compound formation, which then leads to the formation of cyclopropanes. nih.gov
The creation of all-carbon quaternary centers, carbon atoms bonded to four other carbon atoms, is a significant challenge in organic synthesis due to steric hindrance. chemrxiv.orgdicp.ac.cn These structural motifs are prevalent in a wide range of natural products and FDA-approved drugs. chemrxiv.org this compound derivatives have been shown to be key intermediates in novel methodologies developed to address this challenge.
A notable example is a tandem diarylation process that utilizes a 4-membered this compound intermediate. chemrxiv.org This reaction is initiated by a [2+2] cycloaddition between an aryne species and an iodonium ylide. The resulting this compound intermediate subsequently undergoes a 1,2-aryl migration from the iodine atom to a carbon atom, ultimately forming unsymmetrical α-diarylated malonic esters with an all-carbon quaternary center. chemrxiv.org This method is remarkable for its mild reaction conditions and its ability to form two new carbon-carbon bonds and one carbon-iodine bond in a single step. chemrxiv.org
The following table summarizes the key steps of this tandem diarylation process:
| Step | Description | Intermediate/Product |
| 1 | [2+2] Cycloaddition | 4-membered this compound intermediate |
| 2 | 1,2-Aryl Migration | Unsymmetrical α-diarylated malonic ester |
This innovative approach provides a powerful tool for the construction of sterically congested centers and has been successfully applied to gram-scale synthesis, demonstrating its synthetic utility. chemrxiv.org The resulting products can be further derivatized through reactions such as Sonogashira and Suzuki couplings, highlighting the versatility of the generated all-carbon quaternary center. chemrxiv.org
Enabling Access to Unique Structural Motifs
In Pharmaceutical and Agrochemical Development
The unique structural and electronic properties of the cyclobutane ring make it an attractive moiety in the design of new pharmaceuticals and agrochemicals. nih.gov this compound, as a key precursor to this ring system, plays a significant role in this area of research. biosynth.com The introduction of a cyclobutyl group can influence a molecule's pharmacological profile, including its potency, selectivity, and metabolic stability. nih.govru.nl
This compound and its derivatives serve as crucial intermediates in the synthesis of various drug candidates. veeprho.combeilstein-journals.org The ability to use this compound in cross-coupling reactions allows for its incorporation into a wide range of molecular scaffolds. wikipedia.orggoogleapis.com For example, it has been used in the synthesis of retinoic acid analogues, which have shown potential as anti-cancer agents by inhibiting retinoic acid receptors. biosynth.com
In another instance, a trans-1,3-cyclobutyl linker, which can be synthesized from cyclobutane precursors, was found to provide the best balance of rigidity and flexibility in a series of potent tankyrase inhibitors, which have therapeutic potential in selected cancers. nih.gov Similarly, cis-1,3-cyclobutane diamine linkers have been shown to exhibit low nanomolar potency and excellent selectivity in the JAK family of enzymes, which are important targets for autoimmune diseases. nih.gov
The following table provides examples of how cyclobutane intermediates, derivable from this compound, are used in the development of drug molecules:
| Drug Target/Class | Role of Cyclobutane Intermediate | Reference |
| Retinoic Acid Receptors | Synthesis of retinoic acid analogues with anti-cancer activity. | biosynth.com |
| Tankyrase Inhibitors | Used as a linker to enhance pharmacokinetic profile while retaining potency. | nih.gov |
| JAK Family Enzymes | Employed as a diamine linker to achieve high potency and selectivity. | nih.gov |
The incorporation of a cyclobutane ring, often facilitated by the use of this compound as a building block, can significantly contribute to the pharmacological properties of a drug molecule. The rigid and puckered nature of the cyclobutane ring can conformationally constrain a molecule, which can lead to increased potency and selectivity for its biological target. nih.gov
The cyclobutyl group can also serve as a bioisostere for other chemical groups, such as aromatic rings. This substitution can lead to improved pharmacokinetic properties, including enhanced metabolic stability and solubility. researchgate.net For example, in the development of inhibitors for the H3K79 HMT protein DOT1L, a spiro[cyclobutane-1,3′-indol]-2′-amine derivative was found to be a potent and selective inhibitor. nih.govru.nl The cyclobutyl moiety was observed to reside in close proximity to a polar residue in the enzyme's active site, a finding that provided valuable insights for further drug design. nih.govru.nl
Furthermore, in the development of cannabinoid receptor ligands, the introduction of a cyclobutyl group at the C1′ position of certain derivatives was found to significantly increase their potency towards both CB1 and CB2 receptors. nih.govru.nl
As an Intermediate for Drug Molecule Development
Utility in Methodological Research and Development
This compound and related cyclobutane derivatives are not only valuable for the synthesis of specific target molecules but also serve as important substrates in the development of new synthetic methodologies. uva.nl The unique reactivity of the strained four-membered ring and the carbon-iodine bond makes this compound an interesting test case for novel transformations.
Research in this area includes the development of new photocatalytic reactions. oup.com For instance, visible-light-induced [2+2] cycloadditions of alkenes have been developed to produce cyclobutane derivatives. oup.com Mechanistic studies of some of these reactions propose the formation of an this compound intermediate, which highlights the fundamental role of this structure in such transformations. nih.govrsc.orguni-bayreuth.debeilstein-journals.org The development of these methods expands the toolbox of synthetic chemists, providing new ways to access the valuable cyclobutane motif.
Cross-coupling reactions are another area where this compound finds utility in methodological research. wikipedia.org The development of new catalysts and reaction conditions for the coupling of sp³-hybridized alkyl halides, such as this compound, with various partners is an active area of investigation. nih.gov Success in this area would further enhance the utility of this compound as a versatile building block. For example, a method for the palladium-catalyzed coupling of 2-vinylphenyl triflates with malonate esters to provide malonate-substituted benzocyclobutenes has been developed, showcasing an unprecedented intermolecular anti-nucleopalladation event. acs.org
As a Model Compound for Halocycloalkane Reactions
This compound serves as an important model compound for investigating the reaction mechanisms and reactivity trends of halocycloalkanes. Its utility stems from the distinct properties of the carbon-iodine (C-I) bond. The C-I bond is the longest and weakest among the carbon-halogen bonds, making iodide an excellent leaving group. This enhanced reactivity facilitates reactions under milder conditions and often at faster rates compared to its chloro- and bromo-analogs, making it an ideal substrate for mechanistic studies of nucleophilic substitution and other reaction types.
In nucleophilic substitution reactions, particularly the SN2 mechanism, the reactivity of the alkyl halide is paramount. The general reactivity trend for halogens as leaving groups is I > Br > Cl > F. savemyexams.comvanderbilt.edu This is because the iodide ion is a large, highly polarizable, and weak base, which stabilizes the negative charge effectively upon its departure. Consequently, this compound undergoes nucleophilic substitution more readily than other halocyclobutanes. savemyexams.com This predictable high reactivity allows researchers to focus on other variables, such as the nature of the nucleophile, solvent effects, or the stereochemical outcome of the reaction, using this compound as a reliable reference substrate.
The following table provides a qualitative comparison of the reactivity of halocyclobutanes in SN2 reactions.
| Halocyclobutane | C-X Bond Energy (kJ/mol) | Relative Rate of Substitution | Reason for Reactivity |
|---|---|---|---|
| This compound | ~200-220 | Fastest | Weakest C-I bond; Iodide is an excellent leaving group. savemyexams.com |
| Bromocyclobutane (B1266235) | ~280-290 | Intermediate | C-Br bond is stronger than C-I; Bromide is a good leaving group. |
| Chlorocyclobutane (B72530) | ~340-350 | Slow | Strong C-Cl bond; Chloride is a poorer leaving group than iodide or bromide. libretexts.org |
Beyond substitution reactions, this compound is also a valuable precursor for studying radical reactions. The weak C-I bond can be cleaved homolytically under thermal or photochemical conditions to generate a cyclobutyl radical. This allows for the investigation of radical propagation and termination steps, as well as radical-mediated bond-forming reactions. researchgate.net Its role in forming Grignard reagents (cyclobutylmagnesium iodide) further extends its use as a model for organometallic reactions involving strained ring systems.
Development of Novel Reaction Modes
The unique reactivity of this compound has been harnessed in the development of novel and powerful synthetic methodologies. It often acts as a key intermediate in complex reaction cascades that lead to the formation of structurally interesting and synthetically challenging molecules.
One of the most innovative applications involves its transient formation in tandem reactions. For instance, researchers have developed a diarylation process that begins with a [2+2] cycloaddition between an aryne and an iodonium ylide. chemrxiv.orgchemrxiv.org This step forms a highly reactive four-membered this compound intermediate. This intermediate is not isolated but immediately undergoes a subsequent 1,2-aryl migration from the iodine atom to the adjacent carbon, ultimately yielding α-diarylated malonic esters with all-carbon quaternary centers. chemrxiv.org This reaction is significant as it constructs two C-C bonds and one C-I bond in a single, mild operation. chemrxiv.org
Similarly, this compound intermediates are proposed in the metal-free photochemical cyclopropanation reactions of alkenes with iodonium ylides. beilstein-journals.orgnih.gov Under blue LED irradiation, an electron donor-acceptor complex between the ylide and the alkene is thought to form. This complex then proceeds to an this compound intermediate via a radical coupling or direct cycloaddition pathway. beilstein-journals.org Subsequent reductive elimination of iodobenzene (B50100) from this transient intermediate yields the final cyclopropane (B1198618) product. nih.gov
More recently, redox-potential-controlled intermolecular [2+2] cycloadditions have been developed for the synthesis of multisubstituted halogenocyclobutanes. oup.com While these methods have been successful for synthesizing chloro- and bromocyclobutanes, attempts to produce this compound using this specific photocatalytic system with iodostyrene were unsuccessful, highlighting the unique and sometimes challenging reactivity of iodine-containing substrates in these advanced catalytic cycles. oup.com
The following table summarizes key research findings on novel reaction modes involving this compound as a crucial intermediate.
| Reaction Type | Substrates | Key Conditions | Role of this compound | Final Product(s) | Yield | Reference |
|---|---|---|---|---|---|---|
| Tandem [2+2] Cycloaddition/Aryl Migration | o-Silylaryl triflate (aryne precursor), Dimethyl malonate-derived iodonium ylide | CsF (base), MeCN (solvent), 36 °C | Transient Intermediate | α-Diarylated malonic ester | up to 94% | chemrxiv.org |
| Formal C–H Alkylation via Blue Light Irradiation | Iodonium ylide, Pyrrole (B145914) | Blue LED (40W), CH2Cl2, rt | Proposed Intermediate (this compound 48) | Malonate-substituted heterocycle | Not specified | beilstein-journals.orgnih.gov |
| Metal-Free Intermolecular Cyclopropanation | Iodonium ylide, Norbornene | DCM (solvent), rt, 6 days | Proposed Intermediate | Indane derivative (after rearrangement) | 74% | beilstein-journals.org |
Q & A
Q. How can researchers ensure reproducibility in this compound studies, particularly when reporting sensitive kinetic or spectroscopic data?
- Methodological Answer : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectra, computational input files, and kinetic datasets in public repositories (e.g., Zenodo). Provide detailed SI (Supplementary Information) on instrument calibration and error margins. Cross-validate with independent labs using blinded samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
